REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:11]=[CH:10][S:9][C:8]=1Br.[CH3:13][Sn:14](Cl)([CH3:16])[CH3:15]>O1CCCC1>[CH3:13][Sn:14]([CH3:16])([CH3:15])[C:8]1[S:9][C:10]([Sn:14]([CH3:16])([CH3:15])[CH3:13])=[CH:11][CH:7]=1
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Name
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|
Quantity
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18.4 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrC1=C(SC=C1)Br
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C[Sn](C)(C)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the reaction was continued at −50° C. for about 4˜5 hours
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Type
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CUSTOM
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Details
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Next, the aqueous layer and organic layer were separated
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Type
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CUSTOM
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Details
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The obtained organic layer was dried over a drying agent
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Type
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CUSTOM
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Details
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solvents were removed
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Type
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CUSTOM
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Details
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The resulting crude product was recrystallized from ether twice
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Sn](C=1SC(=CC1)[Sn](C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |